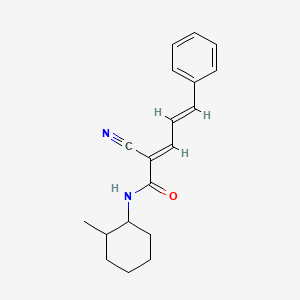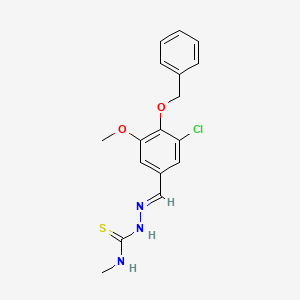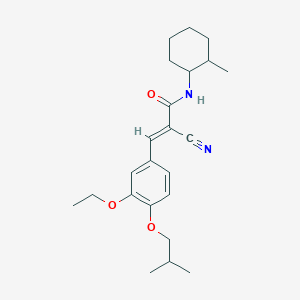
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of pentadienyl amides and has been shown to exhibit potent anti-tumor activity in various preclinical studies.
Mecanismo De Acción
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CDK substrates and leads to cell cycle arrest and apoptosis in cancer cells. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3), which plays a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to exhibit potent anti-tumor activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of GSK3, which plays a critical role in the regulation of the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied in preclinical models and has been shown to exhibit potent anti-tumor activity. However, its efficacy in clinical trials is still under investigation. The limitations of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide include its potential toxicity and off-target effects, which may limit its clinical utility.
Direcciones Futuras
There are several potential future directions for the development of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide and related compounds. These include the optimization of the synthesis method to achieve higher yields and purity, the development of more potent and selective CDK inhibitors, and the investigation of the potential therapeutic applications of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anti-tumor activity by inhibiting the activity of CDKs and other kinases. While its efficacy in clinical trials is still under investigation, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide represents a promising lead compound for the development of novel cancer therapeutics.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide involves the reaction of 2-methylcyclohexanone with aniline to form 2-methylcyclohexylaniline, which is then reacted with acrylonitrile to yield 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide. The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been reported in various research studies and has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical studies, including breast cancer, leukemia, and pancreatic cancer. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and play a critical role in cancer cell proliferation.
Propiedades
IUPAC Name |
(2E,4E)-2-cyano-N-(2-methylcyclohexyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-5-6-13-18(15)21-19(22)17(14-20)12-7-11-16-9-3-2-4-10-16/h2-4,7,9-12,15,18H,5-6,8,13H2,1H3,(H,21,22)/b11-7+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCLZBPTYRQHO-RMXCOSCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![4-[2-(2,4-difluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5908335.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)